molecular formula C21H40O4 B1223128 Neopentyl glycol diisooctanoate CAS No. 129726-86-9

Neopentyl glycol diisooctanoate

Cat. No.: B1223128
CAS No.: 129726-86-9
M. Wt: 356.5 g/mol
InChI Key: OSJHTLOGFHGOEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Neopentyl glycol diisooctanoate is a synthetic ester compound formed by the reaction of neopentyl glycol with isooctanoic acid. This structure belongs to a class of chemicals valued in industrial and material science research for their stability and functional properties. Its primary research applications are explored in two key areas: synthetic lubricants and advanced emollients. In lubricant research, neopentyl glycol esters are investigated for their exceptional thermal and oxidative stability, as well as hydrolysis resistance . The molecule's central neopentyl core, with its two methyl groups, creates significant steric hindrance that protects the ester linkage from breakdown under heat, light, and moisture, leading to the development of high-performance synthetic lubricants with a reduced potential for oxidation or hydrolysis compared to natural esters . In material science and cosmetic research, this compound serves as a high-purity emollient. Studies on similar neopentyl glycol diesters highlight properties such as a lightweight, non-greasy texture, excellent spreadability, and good skin absorption . Researchers utilize it as a model compound to develop novel formulations for creams, lotions, and sunscreens, where it functions as a solvent and carrier for active ingredients, imparting a silky, velvety feel without a heavy occlusive film . The commutability of this compound makes it a subject of interest in green chemistry studies. Its synthesis can be achieved through biocatalytic methods using enzymes like Lipozyme®435, which align with principles of sustainable chemistry by enabling solvent-free processes, efficient catalyst reusability, and reduced energy consumption compared to conventional chemical synthesis . This compound is provided for research purposes only. All statements and technical data herein are for informational use by qualified researchers. This product is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

129726-86-9

Molecular Formula

C21H40O4

Molecular Weight

356.5 g/mol

IUPAC Name

[2,2-dimethyl-3-(6-methylheptanoyloxy)propyl] 6-methylheptanoate

InChI

InChI=1S/C21H40O4/c1-17(2)11-7-9-13-19(22)24-15-21(5,6)16-25-20(23)14-10-8-12-18(3)4/h17-18H,7-16H2,1-6H3

InChI Key

OSJHTLOGFHGOEK-UHFFFAOYSA-N

SMILES

CC(C)CCCCC(=O)OCC(C)(C)COC(=O)CCCCC(C)C

Canonical SMILES

CC(C)CCCCC(=O)OCC(C)(C)COC(=O)CCCCC(C)C

Synonyms

neopentyl glycol di-iso-octanoate
neopentyl glycol di-isooctanoate
neopentyl glycol diisooctanoate

Origin of Product

United States

Synthetic Methodologies and Reaction Engineering for Neopentyl Glycol Diisooctanoate

Esterification Reaction Mechanisms and Kinetics

The synthesis of neopentyl glycol diisooctanoate from neopentyl glycol and isooctanoic acid follows the general principles of Fischer-Speier esterification. The reaction typically proceeds in two consecutive steps: the formation of the monoester, neopentyl glycol monoisooctanoate, followed by the formation of the diester. Kinetic studies on analogous systems, such as the esterification of neopentyl glycol with 2-ethylhexanoic acid, reveal that the formation of the monoester is significantly faster than the subsequent esterification to the diester vtt.firesearchgate.net.

Catalytic Systems for Ester Synthesis (Homogeneous and Heterogeneous)

A variety of catalytic systems can be employed to accelerate the esterification reaction, which can be broadly classified as homogeneous and heterogeneous catalysts.

Homogeneous Catalysts: These catalysts are soluble in the reaction medium. A commonly used homogeneous catalyst for the synthesis of neopentyl glycol esters is p-toluenesulfonic acid (p-TSA) vtt.firesearchgate.netscielo.org.za. It is effective in protonating the carbonyl oxygen of the isooctanoic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the hydroxyl groups of neopentyl glycol. While efficient, homogeneous catalysts present challenges in separation from the final product, often requiring additional purification steps and leading to potential product contamination and catalyst loss.

Heterogeneous Catalysts: These are solid catalysts that are insoluble in the reaction mixture, offering the significant advantage of easy separation and potential for reuse. Acidic ion exchange resins are prominent examples of heterogeneous catalysts used in the synthesis of neopentyl glycol esters. Commercially available resins such as Dowex 50WX2 and Amberlyst 15 have been successfully used in the esterification of neopentyl glycol with various carboxylic acids vtt.firesearchgate.net. These resins are typically sulfonic acid-functionalized polymers that provide active sites for the reaction to occur. Their solid nature simplifies the work-up procedure, as they can be removed by simple filtration.

Catalyst TypeCatalyst NameAdvantagesDisadvantages
Homogeneous p-Toluenesulfonic acid (p-TSA)High catalytic activity, mild reaction conditions.Difficult to separate from the product, potential for corrosion, not reusable.
Heterogeneous Dowex 50WX2Easily separable, reusable, reduced corrosion issues.Potentially lower activity than homogeneous catalysts, mass transfer limitations.
Heterogeneous Amberlyst 15Good thermal stability, easily separable, reusable.Can be more expensive, potential for pore diffusion limitations.

Reaction Pathway Elucidation and Mechanistic Intermediates

The acid-catalyzed esterification of neopentyl glycol with isooctanoic acid proceeds through a series of protonation and nucleophilic acyl substitution steps. The generally accepted reaction pathway is as follows:

Protonation of the Carboxylic Acid: The catalyst (e.g., H⁺ from p-TSA) protonates the carbonyl oxygen of isooctanoic acid, making the carbonyl carbon more electrophilic.

Nucleophilic Attack: A hydroxyl group from neopentyl glycol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking hydroxyl group to one of the hydroxyl groups of the tetrahedral intermediate.

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, and the carbonyl double bond is reformed, resulting in the formation of the protonated monoester.

Deprotonation: The catalyst is regenerated by the removal of a proton from the protonated ester, yielding neopentyl glycol monoisooctanoate.

The second esterification step to form the diester follows the same mechanistic pathway, with the remaining hydroxyl group of the monoester acting as the nucleophile.

A competing side reaction that can occur is the disproportionation of the monoester. This reaction involves two molecules of the monoester reacting to form one molecule of the diester and one molecule of neopentyl glycol.

Kinetic Modeling and Reactor Design Considerations

The development of a kinetic model is crucial for understanding the reaction behavior and for the design and optimization of industrial reactors. For the esterification of neopentyl glycol, the reaction system involves multiple reversible reactions. A simplified reaction network can be represented as:

Neopentyl Glycol + Isooctanoic Acid ⇌ Neopentyl Glycol Monoisooctanoate + Water Neopentyl Glycol Monoisooctanoate + Isooctanoic Acid ⇌ this compound + Water

Kinetic models for such systems are typically developed by writing material balance equations for each component in a batch or continuous reactor. These models often follow Langmuir-Hinshelwood or Eley-Rideal mechanisms for heterogeneous catalysis, accounting for the adsorption of reactants onto the catalyst surface.

The parameters for these models, such as reaction rate constants and activation energies, are determined by fitting the model to experimental data obtained under various conditions (temperature, catalyst loading, reactant concentrations). For instance, in the esterification of neopentyl glycol with 2-ethylhexanoic acid, Arrhenius parameters have been estimated to describe the temperature dependence of the reaction rates finechem-mirea.ru.

Reactor Design Considerations:

Water Removal: As esterification is a reversible reaction, the continuous removal of water is essential to shift the equilibrium towards the formation of the diester and achieve high conversions. This is often accomplished through azeotropic distillation or by operating the reactor under vacuum.

Reactor Type: The reaction can be carried out in batch, semi-batch, or continuous reactors. Batch reactors are common for smaller scale production and offer flexibility. For large-scale industrial production, continuous stirred-tank reactors (CSTRs) or packed bed reactors (for heterogeneous catalysts) are often preferred for their consistent product quality and operational efficiency.

Heat Transfer: The esterification reaction is typically endothermic, requiring heat input to maintain the desired reaction temperature. Efficient heat transfer is critical for controlling the reaction rate and preventing side reactions.

Mass Transfer: In the case of heterogeneous catalysis, the rate of reaction can be limited by the diffusion of reactants from the bulk liquid to the catalyst surface and the diffusion of products away from the surface. Proper agitation and catalyst particle size selection are important to minimize mass transfer limitations.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This includes the use of renewable resources, the development of catalytic and solvent-free methods, and the minimization of waste generation.

Biocatalytic Esterification (Enzymatic Approaches)

Enzymatic catalysis offers a green alternative to traditional chemical catalysis for the synthesis of esters. Lipases are particularly effective biocatalysts for esterification reactions, operating under mild conditions and exhibiting high selectivity, which can reduce the formation of byproducts.

The immobilized lipase (B570770) from Candida antarctica, commercially known as Novozym® 435, has been successfully employed for the synthesis of various neopentyl glycol esters, including neopentyl glycol diheptanoate nih.govgoogle.com. The enzymatic synthesis is typically carried out in a solvent-free system, which aligns with the principles of green chemistry by eliminating the need for potentially harmful organic solvents.

Key findings from studies on the enzymatic synthesis of neopentyl glycol esters include:

High Conversion: High yields of the diester can be achieved under optimized conditions.

Mild Reaction Conditions: The reactions are typically conducted at moderate temperatures (e.g., 70°C), which reduces energy consumption compared to conventional methods that often require higher temperatures nih.gov.

Catalyst Reusability: Immobilized enzymes can be recovered and reused for multiple reaction cycles, improving the economic viability of the process.

Stepwise Addition of Reactants: To overcome potential substrate inhibition by high concentrations of the carboxylic acid, a stepwise or fed-batch addition of the acid can be employed to maintain a high reaction rate and achieve high conversion nih.govgoogle.com.

ParameterOptimized Condition (for Neopentyl Glycol Diheptanoate)
Biocatalyst Novozym® 435
Catalyst Concentration 7.5% (w/w)
Temperature 70°C
Reaction System Solvent-free, open-air reactor to facilitate water removal

Solvent-Free and Reduced-Solvent Reaction Methodologies

Minimizing or eliminating the use of organic solvents is a key objective of green chemistry. Solvents contribute significantly to the environmental footprint of a chemical process, from their production to their disposal.

Solvent-Free Synthesis: The direct esterification of neopentyl glycol with isooctanoic acid can be performed without a solvent. In this approach, the reactants themselves form the reaction medium. A patent for a similar compound, neopentyl glycol diisocaprylate, describes a solvent-free process where neopentyl glycol and isooctanoic acid are heated in the presence of a catalyst google.com. The water produced is removed by vacuum distillation to drive the reaction to completion. This method simplifies the process, reduces waste, and lowers costs associated with solvent purchase, handling, and recovery.

Utilization of Renewable Feedstocks for Alkyl Chains and Polyol Backbone

The synthesis of this compound involves the esterification of neopentyl glycol (NPG) with two equivalents of isooctanoic acid. The development of sustainable variants of this compound necessitates bio-based routes to both of these precursors.

Polyol Backbone: Bio-based Neopentyl Glycol (NPG)

Conventional NPG synthesis involves the aldol (B89426) condensation of isobutyraldehyde (B47883) and formaldehyde, which are typically derived from fossil fuels. creative-proteomics.comillinois.edu The transition to renewable NPG focuses on sourcing these initial building blocks from biological or recycled materials. Several chemical companies have commercialized bio-based NPG, primarily through a mass balance approach. In this model, renewable feedstocks are introduced at the beginning of the production process, and the resulting bio-based content is allocated to the final products using a certified accounting method.

Leading manufacturers have successfully produced NPG with a significantly reduced carbon footprint by using feedstocks such as ISCC-certified biogas, bio-based methanol (B129727), waste cooking oil, and palm byproducts. scielo.brkoyonchem.comgoogle.com This approach allows for the production of "drop-in" bio-based NPG that is chemically identical to its fossil-based counterpart, requiring no adjustments in downstream processes for customers. google.com Life Cycle Assessments (LCA) have shown that these bio-balanced NPG products can offer carbon reduction effects of 70% or more compared to conventional NPG. koyonchem.com

Feedstock TypeDescriptionKey PlayersCertification
Biogas/Bio-methanol Methane and methanol derived from the anaerobic digestion of biomass or waste streams are used to produce precursor chemicals.Perstorp, BASFISCC PLUS
Waste Oils & Fats Used cooking oils and byproducts from palm oil processing are converted into feedstocks for the chemical synthesis process.LG ChemISCC PLUS
Waste-Based Renewables General waste streams are chemically recycled and fed into the Verbund production system to create chemical precursors.BASFREDcert², ISCC PLUS

Alkyl Chains: Bio-based Isooctanoic Acid

Isooctanoic acid is a branched-chain C8 fatty acid. Traditional synthesis routes involve the oxidation of isooctyl aldehyde, which is derived from petrochemical sources. google.com The development of renewable isooctanoic acid is less commercially advanced than that of NPG but is an active area of research, primarily focusing on biotechnological pathways.

Microbial synthesis presents a promising route. Certain bacteria can produce branched-chain fatty acids by utilizing branched-chain amino acids (BCAAs) like leucine (B10760876) as precursors. nih.gov The biosynthetic pathway involves the conversion of leucine to α-ketoisocaproate, which is then decarboxylated to form isovaleryl-CoA. This intermediate serves as a primer for fatty acid synthase enzymes, which extend the carbon chain using malonyl-CoA as a building block to create longer branched-chain fatty acids. nih.govgoogle.com Engineering these microbial pathways could enable the targeted production of C8 branched-chain acids like isooctanoic acid from renewable feedstocks such as sugars or biomass hydrolysates.

PrecursorBiosynthetic PathwayKey EnzymesPotential Feedstock
Leucine BCAA Catabolism & Fatty Acid SynthesisBCAA Transferase (BCAT), Branched-chain-α-ketoacid dehydrogenase (BKD), Fatty Acid Synthase (FAS)Glucose, Biomass Hydrolysates
Valine BCAA Catabolism & Fatty Acid SynthesisBCAT, BKD, FASGlucose, Biomass Hydrolysates
Isoleucine BCAA Catabolism & Fatty Acid SynthesisBCAT, BKD, FASGlucose, Biomass Hydrolysates

Advanced Purification and Separation Methodologies for Research-Grade Purity

Achieving research-grade purity (>99.5%) for this compound requires advanced purification techniques to remove unreacted starting materials, catalysts, and side products from the esterification reaction. The primary impurities include residual neopentyl glycol, isooctanoic acid, mono-ester, and catalyst residues.

Chromatographic Techniques for Impurity Profiling and Isolation

Chromatography is essential for the analytical assessment of purity and for the isolation of high-purity standards for research.

Gas Chromatography (GC): Programmed-temperature gas chromatography, often coupled with a Flame Ionization Detector (GC-FID), is a standard method for determining the ester composition of polyol esters like NPG diisooctanoate. dtic.milanalis.com.my It effectively separates components based on their volatility, allowing for the quantification of diester, monoester, and residual fatty acids. analis.com.my

High-Performance Liquid Chromatography (HPLC): HPLC is used for analyzing polyols and their esters without the need for derivatization. capes.gov.br Partition chromatography on silica (B1680970) columns can separate polyol ester mixtures. capes.gov.br For complex samples, preparative HPLC can be employed to isolate specific ester fractions for further analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique combines the separation capabilities of liquid chromatography with the identification power of mass spectrometry. It is particularly useful for confirming the identity of various ester species and trace impurities in complex mixtures. nih.govresearchgate.net

Distillation and Crystallization Optimization for High Purity

For bulk purification to achieve high-purity grades, distillation and crystallization are the most common industrial methods.

Distillation: Due to the high boiling point of this compound, vacuum distillation (or vacuum rectification) is the preferred method to prevent thermal decomposition. researcher.life A multi-stage distillation process can effectively separate the desired diester from more volatile components like water and unreacted isooctanoic acid, as well as less volatile impurities such as catalyst residues and degradation products. google.comintratec.us Wiped-film evaporation is an advanced technique used for purifying thermally sensitive materials like NPG, where a thin film of the crude product is heated on a surface under high vacuum, allowing for rapid evaporation without thermal degradation. google.com

Crystallization: While NPG itself is a crystalline solid that can be purified by crystallization from solvents, its diester is typically a liquid at room temperature. koyonchem.comjiuanchemical.com However, low-temperature crystallization can be an effective purification method. By dissolving the crude ester in a suitable solvent and cooling it to a low temperature (e.g., 0 °C), the high-purity ester may crystallize, leaving impurities behind in the solvent phase. scielo.brresearchgate.net The choice of solvent is critical to ensure differential solubility between the product and impurities.

TechniquePrincipleTarget Impurities RemovedKey Parameters
Vacuum Distillation Separation based on differences in boiling points under reduced pressure.Unreacted acids, mono-esters, residual solvents, color bodies.Pressure (10-100 mmHg), Temperature (130-180 °C), Number of theoretical plates. google.com
Wiped-Film Evaporation Rapid evaporation of a thin liquid film under high vacuum to minimize thermal stress.High-boiling impurities, catalyst residues, salts.Jacket Temperature, Vacuum Level, Feed Rate. google.com
Low-Temperature Crystallization Differential solubility in a solvent at reduced temperatures.Unreacted fatty acids, mono-esters, other soluble impurities.Solvent Type, Solvent-to-Product Ratio, Crystallization Temperature, Time. scielo.br

Derivatization Strategies for Mechanistic and Application-Specific Research

Derivatization involves chemically modifying a molecule to alter its properties for analysis or to create new functionalities for specific applications. While this compound is valued for its stability, its constituent parts can be derivatized to probe reaction mechanisms or develop new materials.

Modification of the Polyol Backbone: The neopentyl glycol core can be a site for derivatization prior to or after esterification. The hydroxyl groups of NPG can be reacted to form ethers, such as neopentyl glycol diglycidyl ether, by reacting with epichlorohydrin. wikipedia.org This introduces reactive epoxy groups, transforming the molecule into a precursor for epoxy resins. The hydroxyl groups can also be used to form cyclic acetals or ketals, a reaction often used to protect the diol during other synthetic steps. wikipedia.org

Modification of the Alkyl Chains: The carboxylic acid groups of isooctanoic acid can be converted into a variety of functional groups for analytical or synthetic purposes.

Esterification/Amidation: For analytical purposes, especially for HPLC with UV or fluorescence detection, the carboxylic acid can be converted into a UV-active or fluorescent ester or amide. libretexts.org

Conversion to Amines: Carboxylic acids can be converted into aliphatic amines through coupling with a half-protected diamine, followed by deprotection. thermofisher.com This introduces a new reactive site into the molecule, allowing it to be incorporated into different polymer systems, such as polyamides or polyurethanes.

Modification of the Final Ester: While less common due to the stability of the ester bond, the final molecule can be modified. For instance, if unsaturated fatty acids were used instead of isooctanoic acid, the double bonds on the alkyl chains could be sites for epoxidation, hydrogenation, or polymerization. While NPG diisooctanoate is fully saturated, this highlights a strategy for creating functional derivatives from similar structures. Furthermore, incorporating other functional groups into the polyol or acid before esterification, such as flame-retardant phosphorus-containing moieties, can yield a final ester with enhanced properties. koyonchem.com

Degradation Pathways and Environmental Transformation Mechanisms of Neopentyl Glycol Diisooctanoate

Thermal and Thermoxidative Degradation Mechanisms

The thermal and thermoxidative stability of neopentyl glycol esters, including the diisooctanoate, is a key performance attribute, particularly in high-temperature applications. The absence of β-hydrogens in the neopentyl glycol backbone contributes to their enhanced stability compared to other polyol esters. smarteureka.comanalis.com.my

Under anaerobic conditions, the pyrolysis of neopentylpolyol esters, such as neopentyl glycol diisooctanoate, primarily proceeds through a heterolytic cleavage of the alkyl-oxygen bond at temperatures between 320-360°C. osti.gov This pathway leads to the formation of a carbocation and a carboxylate anion. The carbocation can then undergo rearrangement and elimination reactions, yielding various volatile hydrocarbon products. To a lesser extent, decomposition can also occur at the acyl-oxygen bond and between the α and β carbons of the acyl chain. osti.gov

Studies on the thermal degradation of neopentyl glycol (NPG) itself, a core component of the ester, show decomposition starting around 135°C and completing by 195°C. researchgate.net When heated to decomposition, NPG emits acrid smoke and fumes, with potential decomposition products including methanol (B129727), isobutanol, isobutyl aldehyde, and formaldehyde. nih.govoecd.org While this compound is more stable than NPG, the decomposition of the neopentyl glycol moiety is a potential pathway under severe thermal stress.

In the presence of oxygen, the degradation of this compound is accelerated and follows a thermoxidative pathway involving radical chain reactions. The initiation of this process can be triggered by heat, light, or the presence of metal catalysts. tue.nl The ester's structure, lacking β-hydrogens, provides inherent resistance to certain elimination reactions, contributing to its good oxidative stability. smarteureka.comanalis.com.my

The general mechanism for the oxidation of esters involves the abstraction of a hydrogen atom to form a carbon-centered radical. This radical then reacts with oxygen to form a peroxy radical, which can propagate the chain reaction by abstracting a hydrogen from another ester molecule, forming a hydroperoxide and another carbon-centered radical. The decomposition of hydroperoxides leads to the formation of a variety of oxygenated products, such as aldehydes, ketones, acids, and smaller ester fragments, which can further accelerate degradation.

The oxidative stability of neopentyl polyol esters can be significantly influenced by the presence of antioxidants. Amine-type antioxidants have been shown to enhance the oxidative stability of these esters. dtic.mil

Kinetic studies on the thermal decomposition of neopentylpolyol esters in the 320-360°C range indicate that the primary degradation reaction follows a heterolytic mechanism. osti.gov The rate of decomposition is influenced by the molecular structure, with the stability of the resulting carbocation playing a significant role.

The oxidative stability of neopentyl glycol diesters has been evaluated using methods like the Rotating Bomb Oxidation Test (RBOT). For instance, a neopentyl glycol diester derived from palm oil showed good oxidative stability with a high onset temperature of 184°C. analis.com.my Another study on a similar ester reported an onset temperature of 180°C. researchgate.net The kinetics of oxidative degradation are complex and are affected by factors such as temperature, oxygen pressure, and the presence of catalysts or inhibitors. Research on poly(neopentyl glycol succinate-co-isosorbide succinate) copolymers has shown that the degradation activation energy increases with the incorporation of more rigid structures, indicating enhanced thermal stability. dp.tech

Table 1: Onset Decomposition Temperatures for Neopentyl Glycol Esters

Ester TypeOnset Temperature (°C)Reference
Neopentyl Glycol Diester (from palm oil)184 analis.com.my
Neopentyl Glycol Diester180 researchgate.net
Neopentyl Glycol (control)135 researchgate.net

This table presents the onset temperatures for thermal decomposition of various neopentyl glycol-based compounds as reported in the literature.

Hydrolytic Degradation Mechanisms

Hydrolysis is a key degradation pathway for esters in the presence of water, and its rate is highly dependent on pH. The process involves the cleavage of the ester linkage, yielding the parent alcohol (neopentyl glycol) and carboxylic acid (isooctanoic acid).

Under acidic conditions, the hydrolysis of this compound is initiated by the protonation of the carbonyl oxygen of the ester group. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. A tetrahedral intermediate is formed, which then collapses, eliminating neopentyl glycol and a protonated isooctanoic acid. The final step is the deprotonation of the carboxylic acid.

The rate of acid-catalyzed hydrolysis is typically proportional to the concentration of both the ester and the hydronium ion. The bulky neopentyl group and the branched isooctanoyl chains may sterically hinder the approach of water to the carbonyl carbon, potentially slowing the rate of hydrolysis compared to less hindered esters. Polyesters based on neopentyl glycol are noted to be more stable against hydrolysis than many other polyesters. researchgate.net

Base-catalyzed hydrolysis, or saponification, of this compound involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This is generally a faster process than acid-catalyzed hydrolysis because the hydroxide ion is a stronger nucleophile than water. The reaction proceeds through a tetrahedral intermediate, which then collapses to form a carboxylate anion and neopentyl glycol. The final products are the salt of isooctanoic acid and neopentyl glycol.

The reaction is effectively irreversible because the final step, the deprotonation of the carboxylic acid by the hydroxide ion, is very favorable. The rate of base-catalyzed hydrolysis is proportional to the concentrations of both the ester and the hydroxide ion. In industrial processes for producing neopentyl glycol, a saponification step using an alkali like sodium hydroxide is sometimes employed to convert neopentyl glycol ester byproducts back to the desired neopentyl glycol. google.com

Enzyme-Mediated Hydrolysis and Esterase Activity Profiling

The primary enzymatic pathway for the degradation of this compound is hydrolysis, catalyzed by a class of enzymes known as esterases (EC 3.1.1.x). oup.com These enzymes are ubiquitous in microorganisms, plants, and animals and play a critical role in the cleavage of ester bonds. oup.com The hydrolysis of this compound yields its constituent molecules: neopentyl glycol and two molecules of isooctanoic acid.

The mechanism of esterase-catalyzed hydrolysis generally involves a catalytic triad (B1167595) of amino acid residues (typically serine, histidine, and aspartate) within the enzyme's active site. nih.gov The serine residue acts as a nucleophile, attacking the carbonyl carbon of the ester bond to form a tetrahedral intermediate. oup.com This intermediate then collapses, releasing the alcohol moiety (neopentyl glycol) and forming an acyl-enzyme complex, which is subsequently hydrolyzed by water to release the carboxylic acid (isooctanoic acid) and regenerate the free enzyme. oup.com

The rate of enzymatic hydrolysis is significantly influenced by the molecular structure of the ester. The steric hindrance presented by the quaternary carbon of the neopentyl glycol core and the branching in the isooctanoate chains can impede the access of the ester bond to the active site of some esterases. lubesngreases.com Research on other sterically hindered esters has shown that increased steric bulk around the ester functional group often leads to a decreased rate of esterase-mediated de-esterification. lubesngreases.com However, many microbial esterases, particularly lipases, exhibit broad substrate specificity and can hydrolyze even bulky esters. nih.gov Studies on various pathogenic and commensal microbes have revealed esterases capable of hydrolyzing long-chain and branched esters. nih.gov

Enzyme Class Substrate Focus Key Findings on Branched/Hindered Esters Reference
Lipases (EC 3.1.1.3) Triglycerides, various esters Can hydrolyze a wide range of esters, but activity can be reduced by steric hindrance near the ester bond. Often used in the synthesis of sterically hindered esters like neopentyl glycol diheptanoate, indicating they can catalyze the reverse (hydrolysis) reaction. lubesngreases.com
Cutinases Plant cutin, various polyesters Have been shown to degrade aliphatic-aromatic polyesters, suggesting activity on complex ester structures.
General Carboxyl Esterases Short-chain esters Activity is highly dependent on the specific enzyme; some show broad specificity while others are more restricted. Branching in the acid or alcohol moiety generally decreases the rate of hydrolysis. nih.gov

Biodegradation and Environmental Fate Mechanisms

Biodegradation is the breakdown of organic matter by microorganisms such as bacteria and fungi. omicsonline.org It is a critical process determining the environmental fate of this compound. The rate and extent of its biodegradation are influenced by its chemical structure and environmental conditions. nih.gov

The initial step in the biodegradation of this compound, under both aerobic and anaerobic conditions, is the enzymatic hydrolysis of its two ester bonds. lubesngreases.com This reaction is catalyzed by extracellular or cell-surface esterases and lipases secreted by microorganisms, breaking the compound into neopentyl glycol and isooctanoic acid.

Aerobic Degradation: In the presence of oxygen, microorganisms can further degrade the hydrolysis products. omicsonline.org Isooctanoic acid, a branched-chain fatty acid, can be metabolized through pathways similar to β-oxidation, although the branching may require additional enzymatic steps for complete breakdown. The neopentyl glycol moiety is more resistant to degradation. Its highly branched, quaternary structure makes it a recalcitrant molecule. oecd.org Studies on neopentyl glycol itself classify it as "not readily biodegradable," indicating that its mineralization is a slow process in the environment. oecd.org However, some microbial consortia have been shown to be capable of completely degrading structurally similar compounds like dibromoneopentyl glycol under aerobic conditions. nih.gov

Anaerobic Degradation: In the absence of oxygen, a different set of microorganisms takes over. omicsonline.org The initial hydrolysis step still occurs. Following hydrolysis, the resulting isooctanoic acid and neopentyl glycol would be fermented further. Studies on the anaerobic biodegradation of other esters show that they are hydrolyzed to the corresponding carboxylates and alcohols. nih.gov Research on various alkyl esters in marine sediments indicates that branching in the alcohol or acid moiety can hinder anaerobic biodegradation. nih.govresearchgate.net Given the recalcitrance of the neopentyl glycol structure, its complete mineralization under anaerobic conditions is expected to be very slow.

The primary biotransformation products from the initial degradation of this compound are its fundamental building blocks:

Neopentyl Glycol (2,2-dimethylpropane-1,3-diol)

Isooctanoic Acid (6-methylheptanoic acid)

The metabolic fate of these intermediates depends on the specific microorganisms and the environmental conditions. Isooctanoic acid can be activated to its acyl-CoA derivative and enter central metabolic pathways. Its branched structure may lead to the formation of specific intermediates before it can be fully processed by pathways like the Krebs cycle.

The metabolic fate of neopentyl glycol is less clear due to its resistance to degradation. Complete mineralization would convert it to carbon dioxide and water. However, it may persist in the environment or be only partially transformed by microbial action. Research on the bioconversion of other complex esters, such as sterol esters by Mycobacterium sp., shows that the initial hydrolysis is followed by the degradation of the resulting components through established metabolic pathways. nih.gov The accumulation of neopentyl glycol as a persistent metabolite is a possibility that warrants further investigation.

Compound List

Compound Name IUPAC Name Molecular Formula
This compound [2,2-dimethyl-3-(6-methylheptanoyloxy)propyl] 6-methylheptanoate C21H40O4
Neopentyl Glycol 2,2-dimethylpropane-1,3-diol C5H12O2
Isooctanoic Acid 6-methylheptanoic acid C8H16O2
Dibromoneopentyl Glycol 2,2-bis(bromomethyl)propane-1,3-diol C5H10Br2O2
Neopentyl Glycol Diheptanoate 2,2-dimethylpropane-1,3-diyl diheptanoate C19H36O4
Carbon Dioxide Carbon Dioxide CO2
Water Water H2O
Hydroxyl Radical Hydroxyl Radical •OH
Singlet Oxygen Dioxygen(singlet) O2

Abiotic Environmental Transformation Mechanisms (e.g., Hydrolysis in Natural Waters)

The primary abiotic transformation pathway for ester compounds in aquatic environments is hydrolysis. For this compound, this process would involve the cleavage of the two ester bonds, yielding neopentyl glycol and two molecules of isooctanoic acid.

However, the molecular structure of this compound inherently limits the rate of this reaction. Esters derived from neopentyl glycol are known to possess enhanced stability against hydrolysis. wikipedia.org This stability is attributed to the neopentyl structure (2,2-dimethylpropane), where the presence of two methyl groups on the carbon atom adjacent to the ester linkage creates significant steric hindrance. This bulkiness physically obstructs water molecules from accessing and attacking the carbonyl carbon of the ester group, which is a critical step in the hydrolysis mechanism. Consequently, synthetic lubricating esters produced from neopentyl glycol exhibit a reduced potential for hydrolysis when compared to natural esters. wikipedia.org

Mechanisms of Bioavailability and Transport in Environmental Matrices

The bioavailability and transport of this compound in the environment are largely governed by its physicochemical properties, particularly its low water solubility and high lipophilicity (affinity for fats and oils). These properties are quantitatively indicated by its high octanol-water partition coefficient (Kow).

The predicted octanol-water partition coefficient, expressed as Log P (or XLogP3-AA), for this compound is 6.6. nih.gov This high value indicates that the compound is significantly more soluble in octanol (B41247) (a surrogate for organic matter) than in water. This property is a key determinant of its fate and transport in environmental matrices like soil, sediment, and water.

Environmental Partitioning and Transport:

Sorption to Soil and Sediment: Due to its high lipophilicity, this compound will strongly adsorb to the organic carbon fraction of soil and sediment. ecetoc.org This process, known as sorption, is quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). chemsafetypro.com A high Log P value correlates to a high Koc value, suggesting that the compound will be tightly bound to particles rather than remaining dissolved in water. ecetoc.orgchemsafetypro.com This strong adsorption significantly reduces its mobility in the environment.

Mobility: As a result of its high sorption potential, this compound is expected to have very low mobility in soil. chemsafetypro.com It is unlikely to leach through the soil profile to contaminate groundwater. Similarly, in aquatic systems, it will predominantly partition from the water column into the sediment.

Bioavailability:

The strong binding to soil and sediment reduces the concentration of the compound in the aqueous phase, which generally lowers its bioavailability to pelagic (water-column) organisms. However, this partitioning concentrates the chemical in soil and sediment, making these matrices the primary sites of exposure for benthic (sediment-dwelling) and terrestrial organisms. The bioavailability in these compartments depends on various factors, including the organism's feeding strategy, direct contact with contaminated particles, and the potential for desorption of the chemical from the particles.

Data on Physicochemical Properties

PropertyValueSource
Molecular FormulaC21H40O4 nih.gov
Molecular Weight356.5 g/mol nih.gov
XLogP3-AA (Log P)6.6 nih.gov

Interpretation of Soil Mobility Based on Koc Values

Log KocKoc ValueSoil Mobility ClassInterpretation
< 1.7< 50Very HighCompound moves very easily with water.
1.7 - 2.750 - 500HighCompound is mobile.
2.7 - 3.7500 - 5,000ModerateCompound has limited movement.
3.7 - 4.75,000 - 50,000LowCompound is unlikely to move.
> 4.7> 50,000Immobile (Slight)Compound is strongly bound to soil/sediment.

This table provides a general classification for interpreting Koc values and is based on established principles of environmental science. chemsafetypro.com Given the high Log P of 6.6 for this compound, its corresponding Log Koc would be expected to fall into the "Immobile" category.

Interactions of Neopentyl Glycol Diisooctanoate with Polymer Systems and Materials Science Perspectives

Mechanisms of Plasticization and Polymer Compatibility

As a plasticizer, neopentyl glycol diisooctanoate is incorporated into a rigid polymer matrix to enhance its flexibility, ductility, and processability. This is achieved by modifying the physical properties of the polymer at a molecular level, primarily by lowering its glass transition temperature (Tg). The effectiveness of a plasticizer is rooted in its ability to integrate with the polymer's structure, a concept known as compatibility.

The plasticizing effect of this compound originates from its ability to disrupt the intermolecular forces that hold polymer chains together. The mechanism involves the insertion of the ester molecules between the long polymer chains. youtube.comgoodyearrubber.com This process increases the intermolecular distance, thereby weakening the cohesive forces, such as van der Waals forces or dipole-dipole interactions, between the polymer segments.

The ester's molecular structure is crucial to this function. The polar carbonyl (C=O) groups within the ester can form dipole-dipole interactions with polar sites on the polymer chains, such as the carbon-chlorine bond in Polyvinyl Chloride (PVC). This targeted interaction helps to break down the polymer's own intermolecular network. Simultaneously, the bulky, non-polar isooctanoate alkyl chains provide steric hindrance, effectively pushing the polymer chains further apart and preventing them from re-aggregating closely. goodyearrubber.com This separation allows for greater rotational freedom and movement of the polymer segments, resulting in increased material flexibility. goodyearrubber.com

The concept of "free volume" is central to understanding plasticization. nih.gov Free volume refers to the unoccupied space within a polymer matrix that is not taken up by the polymer chains themselves. goodyearrubber.com By inserting themselves between polymer chains, molecules of this compound increase the total free volume of the system. goodyearrubber.comnih.gov This additional space facilitates the movement of polymer segments, allowing them to slide past one another more easily, which macroscopically translates to a softer, more flexible material. goodyearrubber.com

However, under certain conditions, an opposite effect known as anti-plasticization can occur. This phenomenon is observed when very small amounts of a plasticizer are added to a glassy polymer, resulting in an increase in modulus and a decrease in ductility, making the material more rigid. nih.govresearchgate.net The theory behind anti-plasticization suggests that at low concentrations, the small plasticizer molecules can occupy the pre-existing free volume "holes" within the polymer matrix without effectively pushing the polymer chains apart. nih.govresearchgate.net This filling of free volume can restrict the short-range segmental motions of the polymer chains, leading to a more densely packed and rigid structure. researchgate.net The transition from anti-plasticization to plasticization occurs as the concentration of the additive increases beyond the point of filling these voids and begins to create additional free volume. nih.gov

The glass transition is the reversible transformation of an amorphous polymer from a hard, glassy state to a soft, rubbery state. youtube.com This transition occurs at the glass transition temperature (Tg), which is a critical indicator of a polymer's thermal and mechanical properties. Plasticizers like this compound fundamentally work by lowering the Tg of the polymer. youtube.comnih.gov

The molecular interactions and the increase in free volume described previously directly enhance the segmental dynamics of the polymer chains. With more space to move and weaker intermolecular forces to overcome, the polymer chains can achieve the necessary mobility for the glass transition at a lower temperature. youtube.com The efficiency of a plasticizer is often measured by its ability to reduce the Tg. The chemical structure of the plasticizer, including its size, shape, and polarity, determines its compatibility with the polymer and its effectiveness in lowering the glass transition temperature. youtube.comresearchgate.net For instance, studies on PVC have consistently shown a significant decrease in Tg with the addition of various diester plasticizers. nih.govsci-hub.st

Effect of Diester Plasticizer Concentration on the Glass Transition Temperature (Tg) of Polyvinyl Chloride (PVC)
PlasticizerConcentration (wt%)Glass Transition Temperature (Tg) in °CReference
Unplasticized PVC0~82 sci-hub.st
Di(2-ethylhexyl) phthalate (B1215562) (DEHP)10~60 sci-hub.st
Di(2-ethylhexyl) phthalate (DEHP)20~45 sci-hub.st
Di(2-ethylhexyl) phthalate (DEHP)30~28 sci-hub.st
Dibutoxyethyl sebacate (B1225510) (DBES)20~35 researchgate.net

Tribological Studies and Lubricant Performance at the Molecular Level

This compound is valued as a synthetic base oil in high-performance lubricants due to its excellent thermal-oxidative stability and lubricity, properties endowed by its unique chemical structure. wikipedia.orgatamanchemicals.com Its performance in reducing friction and wear is governed by its behavior at the interface between moving surfaces, particularly the formation of protective molecular films.

In lubrication regimes where the lubricant film is too thin to completely separate moving surfaces (boundary and mixed lubrication), direct asperity contact and high wear can occur. Synthetic esters like this compound excel in these conditions due to their ability to form adsorbed, protective boundary films. lube-media.com

This film formation is a result of the molecule's polarity. The ester functional groups contain negatively charged oxygen atoms that exhibit a natural affinity for the positively charged sites on metal surfaces. lube-media.com This attraction causes the ester molecules to adhere strongly to the surfaces, forming a dense, semi-organized molecular layer. lube-media.comnist.gov In this adsorbed film, the polar ester "heads" are anchored to the metal, while the long, non-polar isooctanoate "tails" are oriented away from the surface. This layer acts as a low-shear-strength barrier that physically separates the surfaces, preventing direct contact and minimizing friction and wear. lube-media.comnist.gov The branched nature of the isooctanoate chains in this compound can also contribute to a thicker, more robust lubricating film compared to linear chains.

Representative Tribological Data for Synthetic Ester Lubricants
Lubricant TypeTest ConditionAverage Coefficient of Friction (COF)Reference
Polyol Ester OilElastohydrodynamic (30°C)~0.045 mdpi.com
Polyol Ester OilBoundary (130°C)~0.11 mdpi.com
PAO 6 + Ester BlendBoundary Lubrication0.08 - 0.10 upc.edu
Palm Oil / TMP Ester BlendFour-Ball Test0.075 mytribos.org

The formation of the protective boundary film is a dynamic process involving the continuous adsorption and desorption of ester molecules at the substrate surface. The balance and speed of these processes, or kinetics, determine the stability and effectiveness of the lubricating film. kit.edu

The rate of adsorption is influenced by several factors, including the strength of the interaction between the ester's polar groups and the surface material, the concentration of the lubricant, and the system's temperature and pressure. nih.govscirp.org Stronger, more chemical-like interactions (chemisorption) lead to a rapid formation of a durable film with a low desorption rate. Weaker physical interactions (physisorption), governed by van der Waals or dipole forces, result in a more dynamic equilibrium where molecules are more readily exchanged between the surface and the bulk lubricant. scirp.org

Desorption kinetics are primarily dependent on temperature and the strength of the adsorptive bond. As temperature increases, the thermal energy of the adsorbed molecules rises, increasing the probability that they will overcome the energy barrier for desorption and return to the bulk fluid. A lubricant with optimal adsorption/desorption kinetics will form a protective film quickly under load and maintain that film at operational temperatures without significant desorption that would expose the metal surfaces. nih.gov

Shear Thinning and Viscoelastic Behavior in Confined Systems

The behavior of liquids, including esters like this compound, changes dramatically when they are confined to spaces on the nanometer scale, such as in lubrication films or polymer matrices with high filler content. In these confined systems, the liquid may exhibit distinct shear-thinning and viscoelastic properties that differ from its bulk behavior.

Research on confined liquids has shown a strong correlation between the degree of molecular orientation and the shear viscosity. nih.gov When a liquid is confined between two surfaces, its molecules can form ordered, layered structures. nih.gov At low shear rates, these ordered structures can contribute to a higher viscosity. As the shear rate increases, these oriented structures can be disrupted or broken up, leading to a decrease in viscosity, a phenomenon known as shear thinning. arxiv.org This behavior is often followed by a Newtonian-like plateau at very high shear rates, where the viscosity remains relatively constant. nih.govarxiv.org

The magnitude of the shear viscosity in confined liquids is primarily determined by the degree of molecular orientation. nih.gov The specific molecular geometry of this compound, with its bulky neopentyl core and two branched isooctanoate chains, would be expected to influence the formation of these ordered layers under confinement. The steric hindrance from its branched structure might lead to a less densely packed arrangement compared to linear esters, affecting the initial viscosity and the onset of shear thinning. Studies on other confined liquids have demonstrated that the number of molecular layers formed between the confining surfaces also influences the shear viscosity. nih.gov

Table 1: Correlation of Shear-Thinning and Molecular Orientation in a Confined Liquid Model This table illustrates the general principle observed in confined liquids, showing how shear viscosity changes with shear rate and correlates with molecular ordering. Data is conceptual and based on findings for other organic molecules under confinement.

Shear Rate (γ̇)Shear Viscosity (η)Degree of Molecular OrientationObserved Behavior
Low (e.g., < 10⁸ s⁻¹)HighHigh (Layered Structures)Shear-Thinning nih.gov
High (e.g., > 10⁸ s⁻¹)LowLow (Disrupted Layers)Newtonian-like nih.gov

Interfacial Phenomena and Emulsification/Dispersion Mechanisms

The utility of this compound in formulations such as lotions, creams, and industrial lubricants often depends on its behavior at interfaces between immiscible phases, like oil and water.

Surface Tension and Interfacial Tension Dynamics

Surface tension is the tendency of liquid surfaces to shrink into the minimum surface area possible, while interfacial tension is the same tendency at the interface of two immiscible liquids. Esters, in general, tend to have lower surface tension than other oils, which is a key property for applications like pigment wetting. aston-chemicals.com The ability of a liquid to wet a solid pigment requires its surface tension to be lower than that of the solid. aston-chemicals.com

The dynamic surface tension (DST) and dynamic interfacial tension (DIT) are measures of how quickly a surface-active agent can reduce tension at a newly formed interface. This is governed by the diffusion of molecules to the interface and their subsequent adsorption. nih.govnih.gov The molecular structure of this compound, being amphiphilic with polar ester groups and nonpolar alkyl chains, allows it to orient itself at an oil-water interface, thereby reducing the interfacial tension. The branched nature of its isooctanoate chains influences its packing at the interface.

The process of tension reduction involves the migration of the ester molecules from the bulk phase to the interface. The rate of this process is influenced by factors such as concentration and the presence of other surface-active species. nih.gov The final equilibrium interfacial tension is reached when the interface is saturated with adsorbed molecules.

Table 2: Typical Interfacial Tension Values for Various Systems This table provides reference values to illustrate the effect of surfactants on interfacial tension between water and various oils. The values for systems with this compound would be expected to fall within a similar range, depending on its concentration and the specific oil phase.

InterfaceInterfacial Tension (mN/m)Reference System
Water-Air~72Pure Water
Water-Decane~52Clean Interface
Water-Triolein~30-35Clean Interface
Water-Decane with Surfactant< 10With Adsorbed Layer
Water-Triolein with Surfactant< 10With Adsorbed Layer rsc.org

Role in Stabilizing Emulsions and Dispersions: Mechanistic Aspects

This compound can function as an emollient and a stabilizer in emulsion systems (e.g., oil-in-water or water-in-oil). Its role in stabilization is primarily through steric hindrance and modification of interfacial properties.

When dispersed in a multiphase system, molecules of this compound adsorb at the oil-water interface, forming a protective film around the droplets of the dispersed phase. The bulky, branched structure of the molecule plays a crucial role in this mechanism. The projecting isooctanoate chains create a steric barrier that physically prevents droplets from getting too close to one another and coalescing.

Furthermore, the strength and viscoelasticity of this interfacial film are critical for long-term emulsion stability. nih.gov A film with a higher interfacial dilatational viscoelastic modulus can better resist mechanical disturbances and the deformation that occurs when droplets collide. nih.govresearchgate.net Research on other branched-chain surfactants has shown that they can form highly viscoelastic interfacial films that significantly enhance emulsion stability against coalescence. nih.govresearchgate.net This is because the branched chains can create a more entangled and robust two-dimensional network at the interface. While direct rheological data for this compound at interfaces is limited, its structural similarity to other effective ester-based stabilizers suggests it would contribute positively to the viscoelasticity of the interfacial layer, thereby preventing film drainage and subsequent droplet coalescence.

Adsorption at Interfaces and Surfactant-Like Behavior in Complex Formulations

The adsorption of surfactant or surfactant-like molecules at fluid interfaces is a thermodynamically driven process aimed at minimizing the free energy of the system. ethz.chacs.org For a molecule like this compound, the driving force for adsorption at an oil-water interface is the hydrophobic interaction between its alkyl chains and the oil phase, coupled with the affinity of its polar ester groups for the water phase. ethz.ch

In complex formulations containing multiple surface-active components, competitive adsorption occurs. The ultimate composition of the interfacial layer depends on the relative concentrations, molecular structures, and surface activities of the different species. acs.org The branched structure of this compound affects its packing efficiency at the interface compared to linear-chain esters. This can influence the final interfacial tension and the stability of the system.

Advanced Research Topics and Future Directions for Neopentyl Glycol Diisooctanoate

Integration in Sustainable Material Design and Circular Economy Principles (Mechanistic Focus)

The integration of neopentyl glycol diisooctanoate into sustainable material design is a focal point of research, driven by the broader shift towards a circular economy. The mechanistic approach to this integration centers on the lifecycle of the material, from its synthesis using renewable resources to its role in recyclable and biodegradable products.

A significant advancement in this area is the production of neopentyl glycol (NPG), the precursor to this compound, with a product carbon footprint of zero. This is achieved by utilizing renewable raw materials through a biomass balance approach and employing renewable energy in the manufacturing process. By feeding renewable, waste-based raw materials into the initial stages of chemical production, a certified mass balance method attributes a share of these renewable materials to the final NPG product. This "drop-in" solution allows for the synthesis of this compound with a significantly reduced environmental impact without altering its chemical properties.

Furthermore, neopentyl glycol itself is being investigated as a key component in the chemical recycling of complex plastics like polyethylene (B3416737) terephthalate (B1205515) (PET). In a novel solvolysis process, NPG acts as a depolymerization agent to break down PET waste into its monomer components, which can then be purified and used to produce new, high-quality polymers. This process highlights a circular economy model where the building blocks of this compound contribute to the recycling of other polymeric materials, thereby reducing plastic waste and the reliance on virgin fossil fuels. The mechanistic principle involves the transesterification of the PET polymer by NPG, leading to the formation of bis-(hydroxy neopentyl) terephthalate (BHNT), a valuable monomer for the synthesis of resins and coatings.

The pursuit of a circular economy for lubricants, including those based on this compound, involves transforming used oils into new raw materials. Through regeneration processes, waste lubricants can be re-refined into base oils of the same quality and functionality as traditional ones, significantly reducing CO2 emissions and the consumption of fossil resources.

Development of Novel Analytical Probes for In-Situ Monitoring of Ester Behavior

The long-term performance and degradation of this compound, particularly in demanding applications like lubricants and hydraulic fluids, are critical parameters. Advanced research is focused on developing novel analytical probes and sensors for the in-situ, real-time monitoring of the ester's condition. This would enable predictive maintenance and prevent catastrophic failures in machinery.

Current laboratory-based methods for monitoring lubricant degradation, such as measuring the Total Acid Number (TAN) and viscosity, are often performed offline and at set intervals. The development of in-line sensors aims to provide continuous data on the chemical and physical state of the ester. Techniques being explored include:

Infrared Spectroscopy: Miniaturized Fourier-Transform Infrared (FTIR) spectrometers can be integrated into systems to monitor specific chemical changes in the ester, such as the formation of oxidation products. These sensors track pre-established wavelength regions that correspond to the degradation of the ester base.

Electrochemical Sensors: These sensors can detect changes in the oil's conductivity and the presence of metallic wear particles, which can catalyze oxidative reactions and accelerate the degradation of the ester.

Optical Sensors: Real-time optical systems can measure properties like acidity (TAN), water content, and thermo-oxidative degradation.

The data from these sensors can be used to build predictive models for the remaining useful life of the this compound-based fluid. The table below summarizes some of the key parameters monitored by these emerging technologies.

Monitored ParameterAnalytical PrinciplePotential In-Situ Method
OxidationFormation of carbonyl and hydroxyl groupsInfrared Spectroscopy (FTIR)
HydrolysisIncrease in acid numberElectrochemical Sensors
Thermal DegradationChanges in molecular weightGel Permeation Chromatography (GPC) - currently offline
ContaminationPresence of water, wear metalsDielectric Spectroscopy, Water Sensors, Metal Particle Counters

Exploration of Bio-Inspired Synthetic Routes and Bio-Degradable Analogues with Enhanced Performance

In line with the principles of green chemistry, researchers are exploring bio-inspired synthetic routes for this compound and the development of biodegradable analogues with superior performance. The aim is to create more environmentally friendly products that are derived from renewable resources and break down harmlessly at the end of their lifecycle.

Bio-Inspired Synthesis:

Enzymatic catalysis, using lipases, presents a promising alternative to traditional chemical synthesis methods. The use of immobilized lipases, such as Novozym® 435 (lipase B from Candida antarctica), allows for the synthesis of neopentyl glycol esters under milder reaction conditions, often in a solvent-free medium. This enzymatic pathway offers several advantages:

High Specificity: Lipases can selectively catalyze the esterification reaction, leading to fewer byproducts and a purer final product.

Mild Reaction Conditions: Enzymatic reactions are typically carried out at lower temperatures and pressures, reducing energy consumption.

Reduced Environmental Impact: The use of biocatalysts avoids the need for harsh and often toxic chemical catalysts.

Research has demonstrated the successful synthesis of various neopentyl glycol esters using this method, with high conversion rates. Optimization of reaction parameters such as temperature, enzyme concentration, and substrate molar ratio is crucial for maximizing the yield and efficiency of the process. For instance, a stepwise addition of the carboxylic acid can overcome the inhibitory effects of high substrate concentrations on the enzyme.

Biodegradable Analogues:

Neopentyl glycol esters are a key component in the formulation of environmentally acceptable lubricants (EALs) and biodegradable hydraulic fluids. These fluids are designed to be readily biodegradable, meaning they can be broken down by microorganisms in the environment, reducing their persistence and potential for ecological harm.

The performance of these biodegradable fluids is a critical area of research. While traditional vegetable oil-based lubricants (triglycerides) are highly biodegradable, they can suffer from poor thermal and oxidative stability. Synthetic esters like this compound, particularly those derived from saturated fatty acids, offer a balance of good biodegradability and enhanced performance characteristics, including:

High thermal and oxidative stability, leading to longer service life.

Excellent low-temperature properties.

Good lubricity and anti-wear protection.

Research is ongoing to develop new formulations of neopentyl glycol esters with even better performance and biodegradability profiles. This includes the use of novel additives and the synthesis of esters from a wider range of renewable fatty acids. The table below compares the general properties of different types of environmentally friendly hydraulic fluids.

Fluid TypeBase OilBiodegradabilityPerformance Characteristics
HETGTriglyceride (Vegetable Oil)HighGood lubricity, poor thermal/oxidative stability
HEESSynthetic Ester (e.g., Neopentyl Glycol Esters)Good to HighExcellent thermal/oxidative stability, good low-temp performance
HEPGPolyalkylene GlycolVariableGood fire resistance, wide viscosity range

Interdisciplinary Research with Nanotechnology for Functional Materials (Focus on Interaction Mechanisms)

The intersection of this compound and nanotechnology opens up possibilities for creating advanced functional materials with tailored properties. Research in this area is focused on understanding the interaction mechanisms between the ester and nanoscale materials, and how these interactions can be harnessed to develop novel composites, coatings, and delivery systems.

One area of exploration is the use of this compound as a dispersing medium or plasticizer for nanoparticles in polymer matrices. The branched structure of the ester can sterically hinder the agglomeration of nanoparticles, leading to a more uniform dispersion and enhanced material properties. The interaction mechanism is based on the adsorption of the ester molecules onto the nanoparticle surface, creating a stabilizing layer that prevents direct contact between the particles.

The "polyol method" is a versatile technique for the synthesis of a wide range of nanoscale functional materials, including luminescent materials, color pigments, and catalysts. While not directly involving the diisooctanoate ester, this method utilizes polyols like ethylene (B1197577) glycol as a solvent and stabilizing agent. The principles of this method could be adapted to use neopentyl glycol, and by extension its esters, to control the growth and morphology of nanoparticles.

Furthermore, polyol esters are being investigated for the creation of polymeric nanoparticles for applications such as drug delivery. In this context, this compound could serve as a core component of nanoemulsions, which are submicron-sized droplets that can encapsulate and protect active pharmaceutical ingredients. The ester's biocompatibility and ability to solubilize poorly water-soluble drugs make it an attractive candidate for such applications. The interaction mechanism involves the formation of a stable oil-in-water emulsion, with the ester forming the core of the nanodroplets.

Mechanistic Understanding of Interactions with Complex Biomimetic Systems (Excluding Clinical/Safety)

Understanding the interactions of this compound with complex biomimetic systems, such as artificial cell membranes, is crucial for its potential use in advanced biomedical applications and for developing a deeper understanding of its behavior in biological environments. This research excludes clinical and safety aspects, focusing instead on the fundamental physicochemical interactions.

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy and other advanced spectroscopic techniques are powerful tools for probing the interactions of small molecules with lipid bilayers, which serve as a model for cell membranes. These techniques can provide detailed information on how a molecule like this compound might perturb the structure and dynamics of the membrane. For instance, 2H and 31P NMR can reveal changes in the order and motion of the lipid acyl chains and headgroups, respectively, upon interaction with the ester.

The insights gained from these studies can be applied to the design of more effective drug delivery systems. For example, if this compound is found to fluidize the lipid bilayer, it could potentially be used to enhance the permeability of the membrane to a co-administered drug.

Another area of interest is biomimetic lubrication. The lubrication of synovial joints in the human body is incredibly efficient, and researchers are studying the mechanisms behind this to develop new, highly effective lubricants. While not a direct component of synovial fluid, the lubricating properties of this compound in aqueous environments and its potential interactions with biomolecules like phospholipids (B1166683) could provide valuable insights for the design of biomimetic lubricants. The interaction mechanisms would likely involve the formation of boundary films on surfaces, where the orientation and packing of the ester molecules at the interface determine the frictional properties.

Q & A

Q. What spectroscopic methods are recommended for structural characterization of neopentyl glycol diisooctanoate in complex mixtures?

To confirm the identity and purity of this compound, researchers should employ a combination of infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and liquid chromatography–high-resolution mass spectrometry (LC-HRMS). IR identifies functional groups (e.g., ester C=O stretching at ~1740 cm⁻¹), while ¹H and ¹³C NMR provide structural details (e.g., branching patterns from neopentyl glycol and iso-octanoate chains). LC-HRMS confirms molecular weight and fragmentation patterns, enabling differentiation from co-eluting esters like pentaerythritol tetraisooctanoate .

Q. How can researchers ensure reproducibility in synthesizing this compound at the laboratory scale?

Key parameters include strict control of reaction stoichiometry (e.g., molar ratios of neopentyl glycol to isooctanoic acid), catalyst selection (e.g., acid catalysts like sulfuric acid or enzyme-based systems for greener synthesis), and purification steps. Post-reaction, fractional distillation or crystallization under controlled temperatures (e.g., 60–80°C) removes unreacted precursors and byproducts. Monitoring pH during neutralization (e.g., adjusting to ~6.8–6.9 with formic acid) and using inert atmospheres minimizes oxidative degradation .

Advanced Research Questions

Q. How can conflicting toxicity data for neopentyl glycol derivatives be resolved, particularly regarding species-specific effects?

Neopentyl glycol’s nephrotoxicity in male rats (linked to α2u-globulin accumulation) may not extrapolate to its esters. To resolve contradictions, researchers should:

  • Conduct comparative toxicokinetic studies to assess ester hydrolysis rates and metabolite profiles.
  • Use human-relevant in vitro models (e.g., renal proximal tubule cells) to evaluate cytotoxicity.
  • Perform subchronic oral exposure studies in multiple species, prioritizing endpoints like renal histopathology and biomarker analysis (e.g., Kim-1 for kidney injury) .

Q. What experimental design considerations are critical for evaluating the thermal stability of this compound in polymer matrices?

  • Accelerated aging tests : Expose samples to temperatures ≥150°C under controlled humidity and track ester degradation via gas chromatography (GC) or thermogravimetric analysis (TGA).
  • Stabilizer screening : Test antioxidants (e.g., hindered phenols) and UV stabilizers using factorial designs to optimize additive combinations.
  • Mechanistic studies : Employ Fourier-transform infrared spectroscopy (FTIR) to monitor oxidative cleavage of ester bonds and identify degradation products .

Q. How can researchers address discrepancies in reported octanol-water partition coefficients (log P) for this compound?

  • Standardized measurement : Use shake-flask or HPLC-based methods with triplicate measurements at pH 7.4 to minimize variability.
  • Computational validation : Compare experimental log P with predictions from software (e.g., ACD/Labs or EPI Suite) to identify outliers.
  • Impurity profiling : Analyze raw materials for branched vs. linear iso-octanoate isomers, which significantly affect hydrophobicity .

Methodological Guidance

Q. What protocols are recommended for quantifying this compound in environmental samples?

  • Extraction : Use solid-phase extraction (SPE) with C18 cartridges and elution using acetonitrile:water (80:20).
  • Chromatography : Optimize reverse-phase HPLC with a C18 column (mobile phase: gradient of acetonitrile and 0.1% formic acid).
  • Detection : Employ tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode for high sensitivity (LOD < 0.1 µg/L) .

Q. How should researchers design in vitro dermal absorption studies for this compound?

  • Skin models : Use reconstructed human epidermis (RhE) or excised human/porcine skin mounted in Franz diffusion cells.
  • Exposure conditions : Apply 2–5 mg/cm² of the ester in a vehicle (e.g., ethanol:water 1:1) for 24 hours.
  • Analytical quantification : Extract absorbed fractions using solvent partitioning and quantify via GC-MS with deuterated internal standards .

Data Interpretation and Validation

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound toxicity studies?

  • Benchmark dose (BMD) modeling : Use PROAST or EPA BMDS software to estimate lower confidence limits (BMDL) for adverse effects.
  • Species extrapolation : Apply allometric scaling or physiologically based pharmacokinetic (PBPK) models to adjust for metabolic differences between rodents and humans .

Q. How can researchers validate the purity of synthesized this compound for regulatory submissions?

  • Batch consistency : Characterize 3–5 independent batches using orthogonal methods (e.g., GC for volatile impurities, NMR for structural confirmation).
  • Impurity profiling : Identify and quantify residual catalysts (e.g., sulfuric acid) via ion chromatography and heavy metals via ICP-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.